1-[4-(Butane-1-sulfinyl)butoxy]-4-methylbenzene
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Overview
Description
1-[4-(Butane-1-sulfinyl)butoxy]-4-methylbenzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a butane-1-sulfinyl group and a butoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Butane-1-sulfinyl)butoxy]-4-methylbenzene typically involves the reaction of 4-methylphenol with butane-1-sulfinyl chloride in the presence of a base, such as triethylamine. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 4-methylphenol is replaced by the butane-1-sulfinyl group. The resulting intermediate is then reacted with 1-bromobutane to introduce the butoxy group, completing the synthesis .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Butane-1-sulfinyl)butoxy]-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the benzene ring.
Scientific Research Applications
1-[4-(Butane-1-sulfinyl)butoxy]-4-methylbenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-[4-(Butane-1-sulfinyl)butoxy]-4-methylbenzene involves its interaction with molecular targets through its functional groups. The sulfinyl group can participate in redox reactions, while the butoxy group can influence the compound’s solubility and reactivity. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
1-[4-(Butane-1-sulfonyl)butoxy]-4-methylbenzene: Similar structure but with a sulfonyl group instead of a sulfinyl group.
1-[4-(Butane-1-thio)butoxy]-4-methylbenzene: Similar structure but with a thioether group instead of a sulfinyl group.
1-[4-(Butane-1-oxy)butoxy]-4-methylbenzene: Similar structure but with an ether group instead of a sulfinyl group.
Uniqueness: 1-[4-(Butane-1-sulfinyl)butoxy]-4-methylbenzene is unique due to the presence of the sulfinyl group, which imparts distinct redox properties and reactivity compared to its sulfonyl, thioether, and ether analogs. This uniqueness makes it valuable in specific chemical and biological applications .
Properties
CAS No. |
90183-90-7 |
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Molecular Formula |
C15H24O2S |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
1-(4-butylsulfinylbutoxy)-4-methylbenzene |
InChI |
InChI=1S/C15H24O2S/c1-3-4-12-18(16)13-6-5-11-17-15-9-7-14(2)8-10-15/h7-10H,3-6,11-13H2,1-2H3 |
InChI Key |
GJUDAZIVPVWGMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)CCCCOC1=CC=C(C=C1)C |
Origin of Product |
United States |
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